Technical Guide: Physicochemical Profiling of Cyclopropyl(oxetan-3-yl)methanol
Technical Guide: Physicochemical Profiling of Cyclopropyl(oxetan-3-yl)methanol
Executive Summary
Cyclopropyl(oxetan-3-yl)methanol (CAS 1780054-85-4) represents a high-value "hybrid" building block in modern medicinal chemistry. By fusing two distinct small-ring pharmacophores—the lipophilic, metabolically robust cyclopropane and the polar, solubility-enhancing oxetane —this molecule offers a unique vector for optimizing drug-like properties. It serves as a critical intermediate for installing the cyclopropyl(oxetan-3-yl)methyl motif, a secondary alcohol scaffold that functions as a bioisostere for sterically demanding yet metabolically labile groups like tert-butyl or isopropyl ketones.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and application in Lead Optimization (LO) campaigns.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of a central chiral carbon linking a cyclopropyl ring, an oxetan-3-yl ring, and a hydroxyl group. This architecture imparts significant
| Attribute | Detail |
| IUPAC Name | Cyclopropyl(oxetan-3-yl)methanol |
| CAS Number | 1780054-85-4 |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| SMILES | OC(C1CC1)C2COC2 |
| Stereochemistry | Contains 1 chiral center (racemic mixture unless chirally separated) |
Physicochemical Properties
Note: Values below represent a consensus of experimental data and high-fidelity predictive models (ACD/Labs, ChemAxon) suitable for LO decision-making.
Core Property Table
| Property | Value | Context & Implication |
| Calculated LogP (cLogP) | 0.25 ± 0.3 | Liponeutral. The hydrophilicity of the oxetane ether balances the lipophilicity of the cyclopropyl ring, making it ideal for lowering LogD in greasy scaffolds. |
| TPSA (Topological Polar Surface Area) | ~29.5 Ų | Low TPSA suggests excellent membrane permeability (CNS penetrant potential). |
| H-Bond Donors (HBD) | 1 | The secondary hydroxyl group acts as a donor. |
| H-Bond Acceptors (HBA) | 2 | The oxetane oxygen and hydroxyl oxygen act as acceptors. |
| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding. |
| Boiling Point (Predicted) | ~195°C | High boiling point due to intermolecular H-bonding; likely a viscous liquid at RT. |
| pKa (Acid) | ~13.5 - 14.0 | Typical secondary alcohol acidity; stable at physiological pH. |
Solubility & Lipophilicity Analysis
The oxetane ring is a critical solubility handle. Unlike a gem-dimethyl group (which is hydrophobic), the oxetane oxygen lone pairs are exposed due to the ring strain (puckered conformation), creating a strong H-bond acceptor vector.
-
Solubility Impact: Replacing a carbocyclic analog (e.g., dicyclopropylmethanol) with this oxetane variant typically increases aqueous solubility by 10–50 fold.
-
Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at adjacent sites (steric shielding) and is itself resistant to CYP450 degradation compared to isopropyl or ethyl chains.
Synthesis & Manufacturing
The synthesis of Cyclopropyl(oxetan-3-yl)methanol requires careful handling of the strained oxetane ring, which is susceptible to acid-catalyzed ring opening. The most robust route involves the oxidation of oxetane-3-methanol followed by a Grignard addition.
Synthetic Pathway Visualization
Figure 1: The synthesis relies on the in-situ generation of oxetane-3-carbaldehyde to avoid polymerization.
Experimental Protocols
Protocol A: Synthesis via Grignard Addition
Rationale: Oxetane-3-carbaldehyde is unstable and prone to polymerization. It must be generated and used immediately without extensive purification.[1]
Reagents:
-
Oxetane-3-methanol (1.0 eq)
-
Pyridinium dichromate (PDC) (1.5 eq)
-
Cyclopropylmagnesium bromide (1.2 eq, 0.5M in THF)
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Dichloromethane (DCM), anhydrous THF.
Step-by-Step Methodology:
-
Oxidation: Dissolve oxetane-3-methanol in anhydrous DCM (0.2 M). Add PDC at 0°C. Stir at room temperature (RT) for 3–4 hours until TLC indicates consumption of starting material.
-
Filtration: Filter the suspension through a pad of Celite/silica to remove chromium salts. Concentrate the filtrate carefully under reduced pressure (keep bath < 30°C) to obtain crude oxetane-3-carbaldehyde. Do not store.
-
Grignard Addition: Dissolve the crude aldehyde in anhydrous THF and cool to -78°C under Nitrogen.
-
Nucleophilic Attack: Dropwise add Cyclopropylmagnesium bromide over 20 minutes.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: Thermodynamic Solubility Profiling
Rationale: To validate the solubility advantage of the oxetane motif.
-
Preparation: Prepare a saturated solution of the test compound in pH 7.4 phosphate buffer.
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve of the compound in DMSO.
-
Comparator: Run parallel with Dicyclopropylmethanol to quantify the "Oxetane Effect" (typically >10x improvement).
Applications in Drug Discovery[3][4][5][6][7][8]
Bioisosteric Utility
This molecule is a premier tool for Lead Optimization , specifically for addressing DMPK liabilities.
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Gem-Dimethyl Replacement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but reduces lipophilicity (
LogP ~ -1.0). -
Carbonyl Isostere: The oxetane oxygen can mimic the H-bond accepting capability of a ketone carbonyl, but without the liability of nucleophilic attack or enolization.
-
Conformational Locking: The cyclopropyl group rigidly directs the bond vectors, reducing the entropic cost of binding compared to flexible isopropyl or propyl chains.
Property Impact Logic Flow
Figure 2: The strategic combination of polarity and rigidity drives improved DMPK profiles.
References
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Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition. [Link]
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Barnes-Seeman, D. (2014). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][3] Chemical Reviews. [Link]
-
PubChem Compound Summary. (2024). "Cyclopropyl(oxetan-3-yl)methanol."[5] National Center for Biotechnology Information. [Link]
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Reference for general bioisosterism principles). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cas 1780054-85-4|| where to buy Cyclopropyl(oxetan-3-yl)methanol [french.chemenu.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropyl(oxetan-3-yl)methanol | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]



